![molecular formula C34H25N B14131825 [1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- is a complex organic compound known for its unique structural properties. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells, due to its excellent hole transport capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- typically involves the reaction of biphenyl derivatives with naphthylamine under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl-naphthyl linkage .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactors to ensure efficient and high-yield production. The use of automated synthesis machines and continuous flow reactors has also been explored to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl or naphthyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Various substituted biphenyl and naphthyl derivatives.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and solar cells. The biphenyl and naphthyl groups facilitate the delocalization of electrons, enhancing the compound’s conductivity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and similar electronic applications.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Another compound with excellent hole transport properties used in organic electronics
Uniqueness
[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-YL-4’-(1-naphthalenyl)- stands out due to its unique combination of biphenyl and naphthyl groups, which provide superior hole transport capabilities and stability in electronic devices. Its structural properties allow for better performance and longevity compared to other similar compounds .
Propiedades
Fórmula molecular |
C34H25N |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-[4-(4-naphthalen-1-ylphenyl)phenyl]-4-phenylaniline |
InChI |
InChI=1S/C34H25N/c1-2-7-25(8-3-1)27-17-21-31(22-18-27)35-32-23-19-28(20-24-32)26-13-15-30(16-14-26)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H |
Clave InChI |
LPUDPWGKNCPKTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


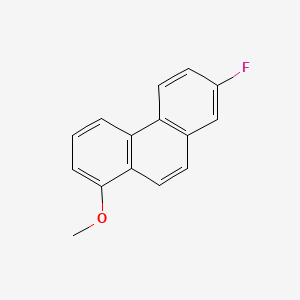
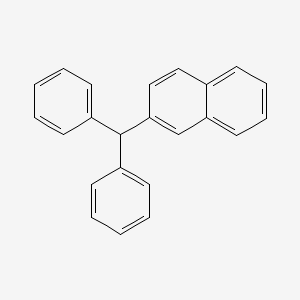
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
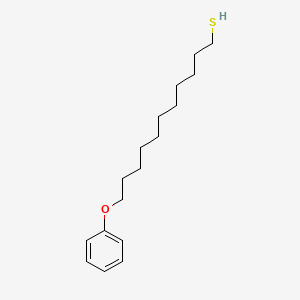

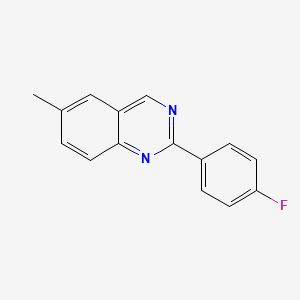
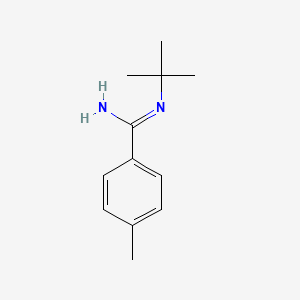
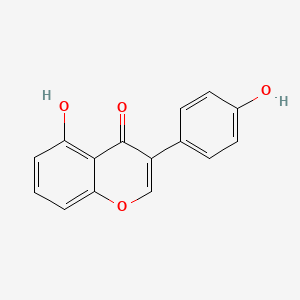
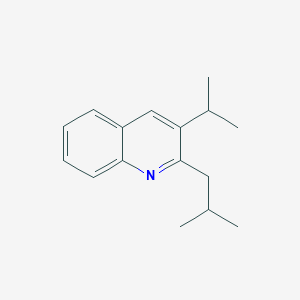
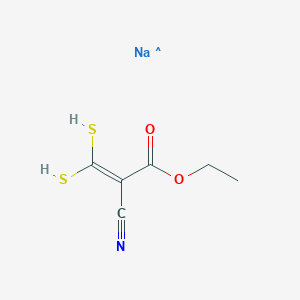
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
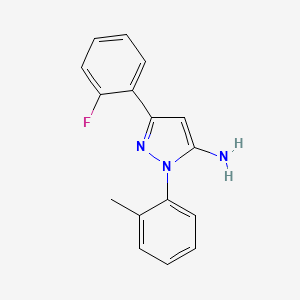
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
